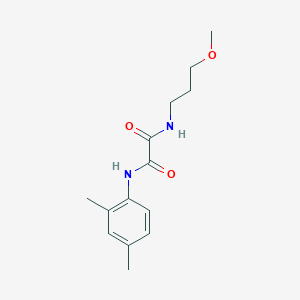

N-(2,4-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide

Description

N-(2,4-Dimethylphenyl)-N'-(3-Methoxypropyl)ethanediamide is an ethanediamide derivative characterized by two distinct substituents: a 2,4-dimethylphenyl group and a 3-methoxypropyl group (Figure 1).

Properties

IUPAC Name |

N'-(2,4-dimethylphenyl)-N-(3-methoxypropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10-5-6-12(11(2)9-10)16-14(18)13(17)15-7-4-8-19-3/h5-6,9H,4,7-8H2,1-3H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLSWNRPFXENBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCCOC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-N’-(3-methoxypropyl)ethanediamide typically involves the reaction of 2,4-dimethylphenylamine with 3-methoxypropylamine in the presence of an appropriate coupling agent. Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-N’-(3-methoxypropyl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: May serve as a ligand in biochemical assays or as a building block for biologically active compounds.

Medicine: Potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for N-(2,4-dimethylphenyl)-N’-(3-methoxypropyl)ethanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogs in Pesticides and Agrochemicals

Several compounds with the 3-methoxypropyl substituent are documented in pesticide chemistry. For example:

- N-(3-Methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine (methoprotryne, CAS# NA) is a triazine herbicide. Its 3-methoxypropyl group enhances solubility in hydrophobic environments, improving herbicidal activity .

- 6-Chloro-N-(3-methoxypropyl)-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine (CAS#1824-09-5) shares the 3-methoxypropyl moiety, suggesting this group may contribute to binding affinity in triazine-based agrochemicals .

Key Structural Differences :

- The target compound replaces the triazine ring with an ethanediamide backbone, likely altering metabolic stability and target specificity.

Ethanediamide Derivatives in Flavoring and Pharmaceuticals

A structurally closer analog is N-[(2,4-Dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide (CAS#745047-53-4), a flavoring agent . Key comparisons include:

| Parameter | Target Compound | CAS#745047-53-4 |

|---|---|---|

| Aromatic Substituent | 2,4-Dimethylphenyl | 2,4-Dimethoxyphenylmethyl |

| Aliphatic Substituent | 3-Methoxypropyl | 2-(2-Pyridinyl)ethyl |

| Molecular Formula | C₁₄H₂₀N₂O₃ (estimated) | C₁₈H₂₁N₃O₄ |

| Functional Groups | Methyl, methoxy, amide | Methoxy, pyridine, amide |

| Potential Applications | Not explicitly reported | Flavoring agent |

Implications of Substituent Variations :

- 2,4-Dimethylphenyl vs. 2,4-Dimethoxyphenylmethyl : Methyl groups increase hydrophobicity and electron-donating effects, whereas methoxy groups enhance polarity and hydrogen-bonding capacity. This difference could influence bioavailability and target interactions.

- 3-Methoxypropyl vs. The 3-methoxypropyl group may instead facilitate membrane penetration .

Physicochemical and Functional Insights

While experimental data for the target compound are unavailable, inferences can be drawn:

- Solubility : The 3-methoxypropyl group likely improves water solubility compared to purely aliphatic chains (e.g., propyl or butyl groups).

- Stability : Ethanediamides are generally stable under neutral conditions but may hydrolyze under acidic or basic conditions. The 2,4-dimethylphenyl group could sterically protect the amide bond, enhancing stability versus analogs with smaller substituents .

- Biological Activity : The absence of heterocyclic rings (e.g., triazine or pyridine) suggests distinct mechanisms of action compared to pesticidal or flavoring analogs.

Biological Activity

N-(2,4-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide is an organic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: C₁₄H₂₀N₂O₃

- Molecular Weight: 264.33 g/mol

- CAS Number: 2902289

The compound features a dimethylphenyl group and a methoxypropyl group attached to an ethanediamide backbone, which influences its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The specific mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation or pain.

- Receptor Modulation: It may bind to certain receptors, altering their activity and influencing physiological responses.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing significant inhibitory effects, particularly against Gram-positive bacteria. The compound's structure may enhance its interaction with bacterial cell membranes.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in cultured human cells. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

-

Study on Antimicrobial Activity:

- Objective: To evaluate the antimicrobial efficacy of this compound.

- Methodology: Disk diffusion method was used against various bacterial strains.

- Results: The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial properties.

-

Research on Anti-inflammatory Mechanism:

- Objective: To investigate the anti-inflammatory effects of the compound.

- Methodology: Human macrophage cell lines were treated with the compound and stimulated with lipopolysaccharides (LPS).

- Results: A notable decrease in TNF-alpha and IL-6 levels was observed, suggesting that the compound effectively modulates inflammatory responses.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Effects |

|---|---|---|

| This compound | High | Significant |

| N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide | Moderate | Moderate |

| N-(3-methoxypropyl)-N'-(3-trifluoromethyl)phenyl ethylenediamide | Low | Minimal |

This table illustrates that this compound exhibits superior antimicrobial and anti-inflammatory activities compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.